1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone
Overview
Description
1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone is an aromatic ketone with the molecular formula C14H15N3O . This compound is characterized by the presence of a pyrimidinyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-acetylphenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone involves its interaction with specific molecular targets. The pyrimidinyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone can be compared with similar compounds such as:
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol: This compound has a hydroxyl group instead of a ketone group.
4,6-Dimethyl-2-mercaptopyrimidine: This compound contains a thiol group instead of an amino group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-8-10(2)16-14(15-9)17-13-6-4-12(5-7-13)11(3)18/h4-8H,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUEQDRNCSEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192182 | |
Record name | Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81261-94-1 | |
Record name | Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81261-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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